molecular formula C19H20F3N3OS B420019 N-tert-butyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

N-tert-butyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

Cat. No.: B420019
M. Wt: 395.4g/mol
InChI Key: GPKBUPNMIKWRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-tert-butyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. This is followed by the introduction of the trifluoromethyl group and the tert-butyl group. The final step involves the formation of the acetamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

N-tert-butyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-tert-butyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Medicine: Research indicates its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways

Properties

Molecular Formula

C19H20F3N3OS

Molecular Weight

395.4g/mol

IUPAC Name

N-tert-butyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H20F3N3OS/c1-18(2,3)25-14(26)10-27-17-23-15-12-7-5-4-6-11(12)8-9-13(15)16(24-17)19(20,21)22/h4-7H,8-10H2,1-3H3,(H,25,26)

InChI Key

GPKBUPNMIKWRDO-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CSC1=NC2=C(CCC3=CC=CC=C32)C(=N1)C(F)(F)F

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC2=C(CCC3=CC=CC=C32)C(=N1)C(F)(F)F

Origin of Product

United States

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